molecular formula C8H17NO3S B8323030 2-(2',2'-Diethoxyethylthio)acetamide

2-(2',2'-Diethoxyethylthio)acetamide

Cat. No. B8323030
M. Wt: 207.29 g/mol
InChI Key: TVHDBNXUOLUDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2',2'-Diethoxyethylthio)acetamide is a useful research compound. Its molecular formula is C8H17NO3S and its molecular weight is 207.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2',2'-Diethoxyethylthio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2',2'-Diethoxyethylthio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)acetamide

InChI

InChI=1S/C8H17NO3S/c1-3-11-8(12-4-2)6-13-5-7(9)10/h8H,3-6H2,1-2H3,(H2,9,10)

InChI Key

TVHDBNXUOLUDPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSCC(=O)N)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (0.878 g) was dissolved in absolute ethanol (150 ml) under an inert atmosphere. Thioglycolamide (3.47 g) (prepared as described by Sokol and Ritter, J.A.C.S. 70 3517 (1948)) was added and, when practically all the amide had dissolved, bromoacetaldehyde diethyl acetal (11.5 ml) was added. The mixture was heated at 60°-65° C. for 7 hours, cooled and filtered, and the filtrate evaporated under reduced pressure. The residue was dissolved in ethyl acetate (100 ml) and brine (50 ml), the layers separated and the brine extracted with ethyl acetate (50 ml). The combined ethyl acetate extracts were dried over Na2SO4 and evaporated under reduced pressure to yield an oil. Chromatography on silica (50 g), eluting with ethyl acetate/petrol, provided the title compound (6 g) as an oil. νmax (CHCl3) 3500, 3400 and 1690 cm-1 ; δ(CDCl3) 1.20 (6H, t, J 7 Hz, --CH2CH3 ), 2.80 (2H, d, J 5 Hz, >CHCH2S--), 3.25 (2H, s, --SCH2CO--), 3.58 (4H, 2q J 7 Hz, --OCH2CH3), 4.62 (1H, t, J 5 Hz, --CHCH2S--), 7.00 (2H, s, --CONH2); Found 207.0951 (M+) C8H17NO3S requires 207.0929.
Quantity
0.878 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.5 mL
Type
reactant
Reaction Step Four

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